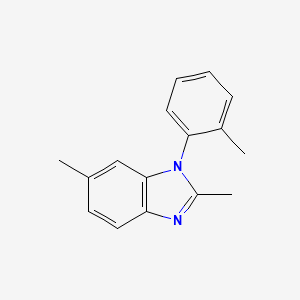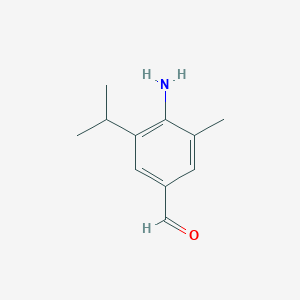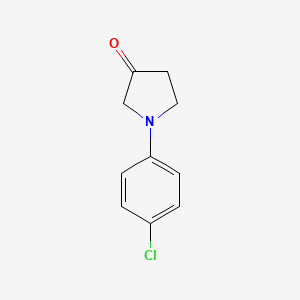
(Z)-3-octen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-Octen-2-one is an organic compound with the molecular formula C8H14O. It is a member of the ketone family and is characterized by the presence of a double bond in the Z-configuration (cis-configuration) between the third and fourth carbon atoms. This compound is known for its distinctive odor, which is often described as mushroom-like or earthy. It is commonly found in various natural sources, including certain fruits and vegetables, and is used in the flavor and fragrance industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (Z)-3-Octen-2-one can be synthesized through several methods. One common approach involves the aldol condensation of acetaldehyde with 1-octanal, followed by dehydration to form the desired product. The reaction typically requires a base catalyst, such as sodium hydroxide, and is conducted under controlled temperature conditions to ensure the formation of the Z-isomer.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 3-octyne. This method involves the use of a palladium catalyst and hydrogen gas under high pressure and temperature. The process is efficient and yields a high purity product suitable for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions: (Z)-3-Octen-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form (Z)-3-octenoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to (Z)-3-octanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the carbonyl group is attacked by nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Grignard reagents in anhydrous ether.
Major Products Formed:
Oxidation: (Z)-3-octenoic acid.
Reduction: (Z)-3-octanol.
Substitution: Various substituted ketones and alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: (Z)-3-Octen-2-one is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the study of reaction mechanisms and stereochemistry.
Biology: In biological research, this compound is studied for its role as a signaling molecule. It is known to influence the behavior of certain insects and is used in studies related to pest control and insect behavior.
Medicine: While not widely used in medicine, this compound has potential applications in the development of new pharmaceuticals. Its unique structure and reactivity make it a candidate for drug discovery and development.
Industry: In the flavor and fragrance industry, this compound is valued for its earthy aroma. It is used in the formulation of perfumes, air fresheners, and flavoring agents for food products.
Wirkmechanismus
The mechanism of action of (Z)-3-octen-2-one involves its interaction with specific molecular targets. In biological systems, it is believed to bind to olfactory receptors, triggering a signal transduction pathway that leads to the perception of its characteristic odor. The exact molecular targets and pathways involved are still under investigation, but it is known to interact with G-protein coupled receptors in the olfactory system.
Vergleich Mit ähnlichen Verbindungen
(E)-3-Octen-2-one: The E-isomer of 3-octen-2-one, which has a different spatial arrangement of atoms around the double bond.
3-Octanone: A saturated ketone with a similar carbon chain length but lacking the double bond.
2-Octanone: Another ketone isomer with the carbonyl group located at the second carbon atom.
Uniqueness: (Z)-3-Octen-2-one is unique due to its Z-configuration, which imparts distinct chemical and physical properties compared to its E-isomer. This configuration affects its reactivity, odor profile, and interactions with biological systems, making it a valuable compound in various applications.
Eigenschaften
CAS-Nummer |
51193-77-2 |
|---|---|
Molekularformel |
C8H14O |
Molekulargewicht |
126.20 g/mol |
IUPAC-Name |
(Z)-oct-3-en-2-one |
InChI |
InChI=1S/C8H14O/c1-3-4-5-6-7-8(2)9/h6-7H,3-5H2,1-2H3/b7-6- |
InChI-Schlüssel |
ZCFOBLITZWHNNC-SREVYHEPSA-N |
Isomerische SMILES |
CCCC/C=C\C(=O)C |
Kanonische SMILES |
CCCCC=CC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-bis[(4-methoxyphenyl)methyl]-1H-pyrazole-3-sulfonamide](/img/structure/B13980582.png)

![4-(methanesulfonamidomethyl)-2-[(4-methoxy-6-oxo-1H-pyrimidin-2-yl)carbamoylsulfamoyl]benzoic acid](/img/structure/B13980592.png)

![4-[(2-Methylimidazo[1,2-a]pyridin-3-yl)methyl]benzoic acid](/img/structure/B13980604.png)

![2-Methyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13980610.png)







